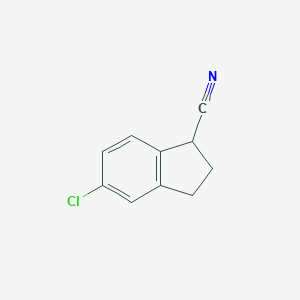

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

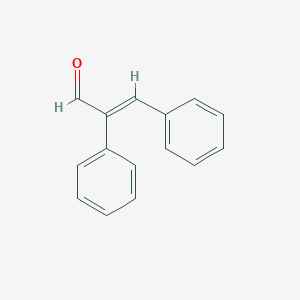

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .

Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves several steps . Indane, the parent compound, is usually produced by the hydrogenation of indene . Further synthesis methods and reactions are not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile consists of a carbonitrile group attached to an indene ring, which is a bicyclic compound composed of a benzene ring fused with a cyclopentene ring . The chlorine atom is attached to the 5th carbon of the indene ring .Aplicaciones Científicas De Investigación

Antiviral Agents

Indole derivatives, including compounds similar to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The chloro and carbonitrile groups could potentially be modified to enhance the compound’s affinity for viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Medications

The indole nucleus is a common feature in many anti-inflammatory drugs. The structural similarity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile to these bioactive molecules suggests its potential use in developing novel anti-inflammatory agents. Research could explore how modifications to the indene structure might impact the compound’s effectiveness in reducing inflammation .

Anticancer Therapeutics

Indole derivatives are known to possess anticancer activities. The unique structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could be leveraged to synthesize new derivatives with potential use in cancer treatment. Studies could focus on how the compound interacts with cancer cell lines and its mechanism of action .

Antimicrobial Applications

The indole scaffold is also associated with antimicrobial activity. 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could serve as a starting point for the synthesis of new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Research can be directed towards understanding its spectrum of activity and optimizing its pharmacokinetic properties .

Neuroprotective Agents

Some indole derivatives have shown promise as neuroprotective agents. Given the structural features of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, it may be possible to develop derivatives that can protect neuronal cells from damage or degeneration. This application could be particularly relevant in the context of diseases like Alzheimer’s or Parkinson’s .

Plant Growth Regulators

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. By exploring the biological activity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in plants, it might be possible to develop new plant growth regulators that can enhance crop yields or control plant development processes .

Propiedades

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXKBERZGFQBTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564758 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

CAS RN |

132205-76-6 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)